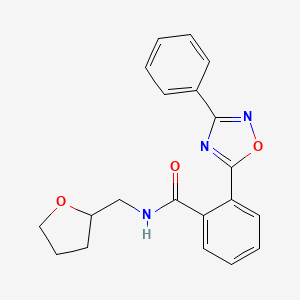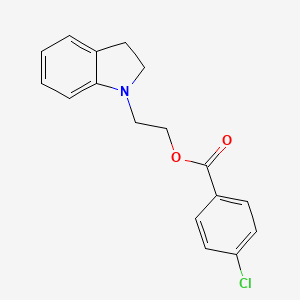
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of oxadiazole derivatives often involves the reaction of appropriate precursor compounds. For example, oxadiazole derivatives have been synthesized from acetic acid, trimethoxybenzene, and substituted benzoyl chlorides, showcasing moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021). This demonstrates the versatility and potential biological relevance of compounds within this class.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives has been established through spectral analysis and X-ray diffraction studies. For instance, a compound featuring a thiophenyl and oxadiazolyl ethenyl benzamide moiety was analyzed, highlighting the significance of N–H···S, C–H···O, and N–H···O hydrogen bonds in stabilizing its crystal structure, along with π···π interactions (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical behavior of oxadiazole compounds can include interactions leading to the formation of novel derivatives. For example, the reaction of benzylcyanide with nitric oxide in basic methanol can produce oxadiazole derivatives, showcasing the chemical reactivity and potential for generating diverse structural analogs (Bohle & Perepichka, 2009).
Aplicaciones Científicas De Investigación
Anticancer Applications
- Compounds related to 2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydro-2-furanylmethyl)benzamide have been synthesized and evaluated for their anticancer activities. For instance, a series of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides showed moderate to excellent anticancer activity against various cancer cell lines including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Similarly, derivatives of 1,3,4-oxadiazole were synthesized and evaluated for their anticancer properties, with one compound showing significant activity against breast cancer cell lines (Salahuddin et al., 2014).
Anti-Inflammatory and Antioxidant Applications
- Derivatives of 1,3,4-oxadiazole, a class to which the compound belongs, have shown potential as anti-inflammatory agents. For instance, benzophenone appended oxadiazole derivatives exhibited cyclooxygenase-2 antagonist activity, leading to the amelioration of inflammatory paw edema (Puttaswamy et al., 2018).
Antimicrobial and Antitubercular Applications
- Some derivatives of 1,3,4-oxadiazole have been studied for their antimicrobial properties. For example, novel N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives were synthesized and screened for antitubercular activities, with some showing promising results against Mycobacterium tuberculosis (Nayak et al., 2016).
Herbicidal Applications
- Research into oxadiazole derivatives has also extended into the field of agriculture, particularly as herbicides. A study on 4-alkoxy/benzyloxyphenyltetrazoles and 1,3,4-oxadiazoles showed that some synthesized compounds had good herbicidal activity on certain plant species (Bao, 2008).
Propiedades
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-19(21-13-15-9-6-12-25-15)16-10-4-5-11-17(16)20-22-18(23-26-20)14-7-2-1-3-8-14/h1-5,7-8,10-11,15H,6,9,12-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVGVRNLLVEOBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)
![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![ethyl [(4,6,7-trimethyl-2-quinazolinyl)thio]acetate](/img/structure/B5544209.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)
![3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)
![3-amino-N-(2-furylmethyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5544239.png)
![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)
![2-amino-N-1-naphthyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5544249.png)


![4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5544287.png)